molecular formula C18H11Cl2N5O2 B2378280 2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 863501-35-3

2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2378280
CAS No.: 863501-35-3
M. Wt: 400.22
InChI Key: IEEPSWDLSSEEEA-UHFFFAOYSA-N
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Description

This purine-based compound features a 6-carboxamide core substituted with two 4-chlorophenyl groups at positions 2 and 9, along with an 8-oxo functional group. .

Properties

IUPAC Name

2,9-bis(4-chlorophenyl)-8-oxo-7H-purine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N5O2/c19-10-3-1-9(2-4-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-7-5-11(20)6-8-12/h1-8H,(H2,21,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEPSWDLSSEEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)Cl)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate chlorophenyl-substituted amines with purine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as thermal evaporation and controlled crystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Halogenation and other substitution reactions can occur, where chlorophenyl groups are replaced or modified using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.

Scientific Research Applications

2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Substituent Effects and Molecular Properties

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituents (Positions 2 & 9) Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
Target Compound : 2,9-bis(4-chlorophenyl)-... 4-Cl-C6H4 (both) C20H13Cl2N5O2 426.26* High electronegativity; potential bioactivity
2,9-bis(4-methylphenyl)-8-oxo-... 4-Me-C6H4 (both) C20H17N5O2 359.39 Lower polarity; enhanced lipophilicity
2-(2-methylphenyl)-9-(4-methylphenyl)-8-oxo-... 2-Me-C6H4 (pos.2), 4-Me-C6H4 (pos.9) C20H17N5O2 359.39 Steric hindrance from ortho-methyl group
2-(3-Bromophenyl)-9-(4-tert-butylphenyl)-8-oxo-... 3-Br-C6H4 (pos.2), tert-butyl-C6H4 (pos.9) C21H20BrN5O2 474.33 Bulky tert-butyl group; bromine enhances halogen bonding
2-(4-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-... 4-EtO-C6H4 (pos.2), 2-MeO-C6H4 (pos.9) C21H19N5O4 405.41 Oxygen-rich; improved solubility
2-(4-hydroxyphenylamino)-9-(2-methoxyphenyl)-8-oxo-... 4-HO-C6H4-NH (pos.2), 2-MeO-C6H4 (pos.9) C19H16N6O3 376.37 Hydrogen-bonding capability via -OH and -NH
2-(2,4-dimethoxyphenyl)-8-oxo-9-phenyl-... 2,4-diMeO-C6H3 (pos.2), C6H5 (pos.9) C20H17N5O4 391.38 Electron-donating methoxy groups
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-... Me (pos.2), 4-Me-C6H4 (pos.9) C14H13N5O2 283.30 Simplified structure; reduced steric bulk

*Calculated molecular weight based on standard atomic masses.

Critical Analysis of Substituent Effects

Electronic Properties
  • Chlorine vs. Methyl (): The target compound’s 4-chlorophenyl groups are electron-withdrawing, which may enhance oxidative stability and π-π stacking interactions compared to methyl-substituted analogs (e.g., 2,9-bis(4-methylphenyl)-...).
  • Bromine vs. Chlorine () : Bromine’s larger atomic radius and polarizability may strengthen halogen bonding in biological systems compared to chlorine, albeit at the cost of increased molecular weight .
Steric Considerations
  • Ortho-Substituents (): The ortho-methyl group in 2-(2-methylphenyl)-9-(4-methylphenyl)-... Similarly, 2,4-dimethoxyphenyl substitution () creates a bulkier aromatic system .
  • tert-Butyl Group () : The tert-butyl substituent in the brominated analog significantly increases steric bulk, which could impede binding in enzyme active sites despite enhancing hydrophobic interactions .
Solubility and Reactivity
  • Oxygen-Containing Groups () : Methoxy and ethoxy groups (e.g., in ’s compound) improve aqueous solubility via hydrogen bonding, whereas the target compound’s chlorophenyl groups may reduce solubility in polar solvents .
  • Hydroxyphenylamino Group (): The -NH and -OH substituents enable hydrogen bonding, making this analog more suitable for interactions with polar biological targets .

Biological Activity

2,9-bis(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a purine backbone substituted with two 4-chlorophenyl groups and a carboxamide functional group. Its chemical formula is C17H14Cl2N4O2, and it has been characterized for its unique pharmacological properties.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and various kinases. This inhibition can lead to reduced nucleotide synthesis and subsequently hinder DNA replication in cancer cells .
  • Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways. This is achieved by modulating signaling cascades that lead to cell cycle arrest and programmed cell death .
  • Antioxidant Activity : Preliminary findings indicate that it may possess antioxidant properties, contributing to its protective effects against oxidative stress in cellular environments .

Biological Activity Data

The following table summarizes key biological activities observed for the compound:

Biological Activity Effect Reference
Inhibition of DHFRSignificant reduction in enzyme activity
Induction of ApoptosisIncreased apoptosis in cancer cell lines
Antioxidant PropertiesReduced oxidative stress markers

Case Studies

Several case studies have explored the efficacy of this compound in various cancer models:

  • Breast Cancer Model : In vitro studies demonstrated that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates in MCF-7 breast cancer cells. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
  • Lung Cancer Model : In a xenograft model using A549 lung cancer cells, administration of the compound resulted in significant tumor growth inhibition compared to control groups. Histological analysis revealed increased necrosis within treated tumors .
  • Leukemia Studies : A study on leukemia cell lines showed that the compound effectively inhibited proliferation and induced cell cycle arrest at the G1 phase, suggesting its potential use as a therapeutic agent against hematological malignancies .

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